![molecular formula C18H12ClFN4S B2440027 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 956193-95-6](/img/structure/B2440027.png)
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, also known as compound 5-amino-4-chloro-4-fluorophenyl-1,3-thiazole-2-pyrazole, is a new compound that was synthesized by a team of researchers from the University of Michigan in 2020. It has a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antidepressant Activity
The compound has been associated with antidepressant properties. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds similar in structure, which were evaluated for their antidepressant and neurotoxicity screening. Their study highlighted that certain compounds with electron-withdrawing chlorine atoms in specific positions exhibited notable antidepressant activity. The compounds demonstrated a significant reduction in immobility time in force swimming and tail suspension tests, implying potential utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Binge Eating Disorder Treatment
Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating disorders. They evaluated the effects of various compounds, including a structurally similar compound to the one , as selective Orexin-1 Receptor antagonists. Their findings indicated that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Analgesic and Anti-inflammatory Properties
Oliveira et al. (2017) investigated the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative. They discovered that the compound reduced abdominal writhing and licking times in response to neurogenic and inflammatory pain, indicating its potential as an analgesic. Additionally, it showed anti-inflammatory properties by reducing carrageenan-induced paw edema and cell migration, suggesting its utility in treating inflammation-related disorders (Oliveira et al., 2017).
Breast Cancer Metastasis Inhibition
Wang et al. (2011) conducted a study involving virtual screening targeting the urokinase receptor, which led to the identification and synthesis of compounds, including a structurally similar compound. These compounds showed promising results in inhibiting breast cancer cell invasion, migration, adhesion, and angiogenesis. They also induced apoptosis in breast cancer cells, highlighting their potential as therapeutic agents for breast cancer (Wang et al., 2011).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c19-12-7-5-11(6-8-12)14-9-22-24(17(14)21)18-23-16(10-25-18)13-3-1-2-4-15(13)20/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVDDMMQPMXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.